molecular formula C11H15NO2 B13706904 Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate

Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13706904
M. Wt: 193.24 g/mol
InChI Key: FHCNTUMJRYXXPY-UHFFFAOYSA-N
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Description

Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is part of the bicyclo[2.2.2]octane family, which is known for its unique three-dimensional structure that can influence its chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate can be achieved through various methods. One common approach involves the reaction of a suitable bicyclo[2.2.2]octane derivative with cyanide and esterification agents under controlled conditions. For instance, a mixture of the starting material and imidazole in pyridine can be reacted with phosphorus oxychloride at 0°C to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The nitrile group can also participate in various biochemical reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 5-cyanobicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)10-5-7-2-3-8(10)4-9(7)6-12/h7-10H,2-5H2,1H3

InChI Key

FHCNTUMJRYXXPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CCC1CC2C#N

Origin of Product

United States

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